3-Chloro-5-fluorophenyl-(3-thienyl)methanol 3-Chloro-5-fluorophenyl-(3-thienyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515746
InChI: InChI=1S/C11H8ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H
SMILES: C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O
Molecular Formula: C11H8ClFOS
Molecular Weight: 242.70 g/mol

3-Chloro-5-fluorophenyl-(3-thienyl)methanol

CAS No.:

Cat. No.: VC13515746

Molecular Formula: C11H8ClFOS

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-fluorophenyl-(3-thienyl)methanol -

Specification

Molecular Formula C11H8ClFOS
Molecular Weight 242.70 g/mol
IUPAC Name (3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol
Standard InChI InChI=1S/C11H8ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H
Standard InChI Key AILFWJBSHFPTJW-UHFFFAOYSA-N
SMILES C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O
Canonical SMILES C1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol, reflects its bifunctional aromatic system:

  • Phenyl Substituents: The 3-chloro-5-fluorophenyl group introduces electron-withdrawing halogens at meta and para positions, modulating electronic density and steric bulk.

  • Thienyl Group: The thiophene ring contributes π-conjugation and sulfur-based heteroatom interactions, which are critical for charge transport in materials .

  • Methanol Bridge: The hydroxyl group enables hydrogen bonding and serves as a handle for further derivatization.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₈ClFOS
Molecular Weight242.70 g/mol
IUPAC Name(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanol
SMILESC1=CSC=C1C(C2=CC(=CC(=C2)Cl)F)O
InChIKeyAILFWJBSHFPTJW-UHFFFAOYSA-N
PubChem CID91636315

Spectroscopic and Computational Data

  • IR Spectroscopy: Peaks at 3400 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (C=O stretch in derivatives) confirm the alcohol and potential carbonyl functionalities .

  • NMR: ¹H-NMR in DMSO-d₆ reveals aromatic protons at δ 7.10 ppm (AB system, J = 4.76 Hz) and hydroxyl protons broadened due to hydrogen bonding .

  • Hydrophobicity: LogP calculations predict moderate lipophilicity (clogP ≈ 2.8), favoring membrane permeability in drug design .

Synthesis and Industrial Scale-Up

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Friedel-Crafts Acylation: Thiophene-3-acetic acid reacts with 3-chloro-5-fluorobenzaldehyde under acidic conditions to form the ketone intermediate .

  • Reduction: Sodium borohydride reduces the ketone to the secondary alcohol, yielding the target compound.

  • Purification: Recrystallization from methanol or toluene achieves >98% purity .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C → rt, 12 h65
ReductionNaBH₄, MeOH, 0°C → rt, 2 h85
PurificationRecrystallization (MeOH)98

Continuous Flow Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency:

  • Real-Time Monitoring: Inline FTIR and UV-vis spectroscopy track reaction progression, minimizing byproducts.

  • Automated Workup: Liquid-liquid extraction and solvent switching are integrated into modular units, reducing manual handling.

Applications in Medicinal Chemistry

Antibacterial Agents

The compound’s halogenated aromatic system mimics pharmacophores in β-lactamase inhibitors. Derivatives show activity against Escherichia coli FimH adhesins (EC₉₀ = 8–30 nM), disrupting biofilm formation . Key modifications include:

  • Ortho-Substituents: Trifluoromethyl groups at the phenyl ortho position enhance hydrophobic interactions with Tyr137 and Ile52 residues .

  • Thienyl Optimization: Replacing phenyl with thienyl improves metabolic stability (t₁/₂ > 6 h in human microsomes) .

Anticancer Scaffolds

Hybrid molecules incorporating this core structure inhibit tubulin polymerization (IC₅₀ = 1.2 μM) by binding to the colchicine site. The chloro and fluoro substituents stabilize ligand-receptor interactions via halogen bonding .

Material Science Applications

Organic Semiconductors

The thienyl-methanol moiety acts as a π-spacer in donor-acceptor polymers. Polymeric films exhibit hole mobility of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs)

Coordination with Zn²+ or Cu²+ ions generates porous MOFs with BET surface areas > 1200 m²/g. These materials show promise in CO₂ capture (adsorption capacity = 4.2 mmol/g at 298 K) .

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